molecular formula C18H18O5 B1672759 2'-Hydroxy-4,4',6'-trimethoxychalcone CAS No. 64680-84-8

2'-Hydroxy-4,4',6'-trimethoxychalcone

Cat. No. B1672759
CAS RN: 64680-84-8
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-RMKNXTFCSA-N
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Description

2’-Hydroxy-4,4’,6’-trimethoxychalcone is a chemical compound with the molecular formula CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It has a molecular weight of 314.33 . This compound may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-4,4’,6’-trimethoxychalcone can be represented by the SMILES string COc1ccc(\\C=C\\C(=O)c2c(O)cc(OC)cc2OC)cc1 . The InChI key for this compound is CGIBCVBDFUTMPT-RMKNXTFCSA-N .


Physical And Chemical Properties Analysis

2’-Hydroxy-4,4’,6’-trimethoxychalcone is a solid compound with a melting point of 112-116 °C (lit.) . Its predicted boiling point is 529.9±50.0 °C and its predicted density is 1?±.0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Antitumor Activity through Mitotic Catastrophe

Research on a structurally similar compound, 2',4'-dihydroxy-3,4,5-trimethoxychalcone, has shown significant antitumor activity. This compound induces aberrant spindle formation and arrests cancer cells at the metaphase/anaphase boundary, leading to cell death through mitotic catastrophe in MCF-7 breast cancer cells (Masawang et al., 2014).

Acetylcholinesterase Inhibition

A series of 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones have been synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE). These compounds exhibit varying degrees of inhibitory activity, with the most active compounds demonstrating potential for Alzheimer's disease treatment due to their mixed-type inhibition of AChE (Sukumaran et al., 2016).

Material Science Applications

In the realm of materials science, hyperbranched polyethers derived from related monomers have shown promise. For instance, hyperbranched polyethers synthesized via melt transetherification processes offer soluble, high molecular weight materials with broad applications due to their moderate to high branching degrees and the presence of primary hydroxyl groups (Jayakannan et al., 2002).

Reactive Oxygen Species-Induced Apoptosis

A synthetic derivative, 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to induce apoptosis independently of p53 in lung cancer cells. This activity is mediated through the production of reactive oxygen species (ROS), leading to DNA damage and activation of caspase-2 cascades, highlighting the compound's potential for cancer therapy (Gil et al., 2019).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it may cause eye and skin irritation and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317535
Record name Flavokawain A
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
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Product Name

Flavokawain A

CAS RN

37951-13-6, 3420-72-2
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Record name Flavokawain A
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Record name FLAVOKAWAIN A
Source FDA Global Substance Registration System (GSRS)
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Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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